molecular formula C10H9F2N3 B2732005 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1171907-02-0

1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No. B2732005
CAS RN: 1171907-02-0
M. Wt: 209.2
InChI Key: RCRPMJMEOADQIG-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is commonly referred to as DFP-10825 and is known to exhibit a wide range of pharmacological activities.

Scientific Research Applications

Synthesis and Characterization

This compound is involved in the synthesis and characterization of pyrazole derivatives, which have shown promising antitumor, antifungal, and antibacterial properties. The research has detailed the synthesis process, characterization, and bioactivity studies of these derivatives, highlighting their potential in medicinal chemistry (Titi et al., 2020).

Material Science and Optical Applications

In materials science, derivatives of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine have been utilized as donor blocks in the synthesis of donor–acceptor dyes. These dyes exhibit potential for applications in nonlinear electro-optics due to their spectral characteristics, influenced by substituents in both donor and acceptor moieties (Shelkovnikov et al., 2019).

Catalysis and Chemical Reactions

The compound has played a role in catalytic processes, particularly in palladium-catalyzed asymmetric allylic amination reactions. These reactions are crucial for the synthesis of complex molecules with high enantioselectivity, demonstrating the compound's utility in advanced organic synthesis (Togni et al., 1996).

Fluorescent Chemosensors

Research has also explored the use of this compound in developing multi-responsive properties for fluorescent chemosensors. These sensors show excellent sensitivity and selectivity towards metal ions such as Al3+ and Zn2+, indicating their potential in environmental monitoring and analytical chemistry applications (Gao et al., 2018).

Synthetic Methodologies

Efficient synthetic methodologies involving 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine have led to the development of novel compounds. For instance, a study detailed the synthesis of new pyrazolo[3,4-b]pyridine products from condensation reactions, highlighting the versatility of this compound in creating functionalized heterocycles with potential pharmacological activities (Ghaedi et al., 2015).

properties

IUPAC Name

1-(2,4-difluorophenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c1-6-4-10(13)14-15(6)9-3-2-7(11)5-8(9)12/h2-5H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRPMJMEOADQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine

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